molecular formula C12H14O2S B6267933 rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one CAS No. 2307739-19-9

rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one

Cat. No.: B6267933
CAS No.: 2307739-19-9
M. Wt: 222.3
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Description

rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one: is a chiral cyclobutanone derivative. This compound features a cyclobutanone ring substituted with an ethoxy group and a phenylsulfanyl group. The racemic mixture contains both enantiomers, making it a subject of interest in stereochemistry and asymmetric synthesis.

Properties

CAS No.

2307739-19-9

Molecular Formula

C12H14O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclobutanone as the core structure.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as sodium hydride.

    Phenylsulfanyl Group Introduction: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the cyclobutanone ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted cyclobutanones.

Scientific Research Applications

Chemistry:

    Asymmetric Synthesis: The compound is used as a chiral building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand or a substrate in catalytic reactions, particularly in enantioselective processes.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its chiral nature.

    Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.

Industry:

    Material Science:

    Agriculture: Could be used in the synthesis of agrochemicals.

Mechanism of Action

The compound’s effects are primarily due to its chiral nature and the presence of reactive functional groups. The phenylsulfanyl group can participate in various chemical reactions, while the cyclobutanone ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules. The ethoxy group can also affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

    (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one: Similar in structure but with different substituents.

    Cyclobutanone Derivatives: Various derivatives with different substituents on the cyclobutanone ring.

Uniqueness:

  • The combination of an ethoxy group and a phenylsulfanyl group on the cyclobutanone ring makes this compound unique in its reactivity and potential applications.
  • The racemic mixture provides a platform for studying stereochemical effects in various reactions.

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